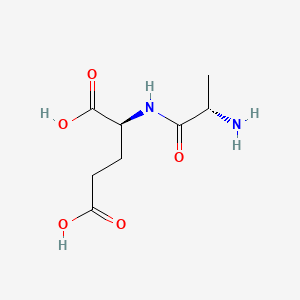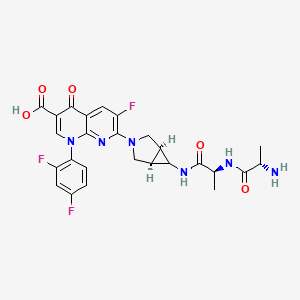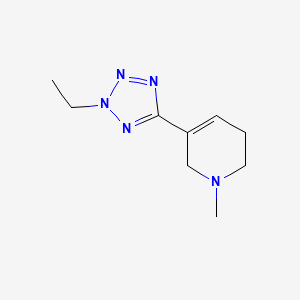
Alvameline
Descripción general
Descripción
Alvameline (also known as Lu 25-109) is a M1 receptor agonist and M2/M3 receptor antagonist . It was under investigation for the treatment of Alzheimer’s disease, but it produced poor results in clinical trials and was subsequently discontinued .
Molecular Structure Analysis
Alvameline has a molecular formula of C9H15N5 and an average mass of 193.249 Da . Its structure includes a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
Alvameline is a white to beige powder that is soluble in water . Its molar mass is 193.25 g/mol .Aplicaciones Científicas De Investigación
1. Allergic Airway Disease Treatment
Alvameline has been studied for its potential in treating allergic airway diseases. In a study by Secor et al. (2005), it was demonstrated that Alvameline could reduce airway hyperresponsiveness and inflammation in an ovalbumin-induced murine model of allergic airway disease. The treatment resulted in a significant reduction in bronchoalveolar lavage leukocytes, eosinophils, CD4+ and CD8+ T lymphocytes, and IL-13 levels (Secor et al., 2005).
2. Cancer Treatment Enhancement
Alvameline has been investigated for its role in enhancing the effects of cancer treatments. Smyth et al. (1987) found that N-acetyl Alvameline, when conjugated to monoclonal antibodies, restored the cytotoxic effect of melphalan (MEL) with specificity, allowing it to act only on cells binding the antibody. This approach could potentially reduce nonspecific toxicity associated with chemotherapy (Smyth et al., 1987).
3. Asthma Management
Studies have also focused on the use of Alvameline in the management of asthma. Secor et al. (2012) examined the ability of Alvameline to reduce inflammation in an ovalbumin-induced murine model of established asthma. The results indicated significant anti-inflammatory activity, suggesting potential application in managing allergic asthma (Secor et al., 2012).
4. Inflammatory Disease Treatment
The anti-inflammatory properties of Alvameline make it a candidate for treating various inflammatory diseases. A study by Secor et al. (2007) demonstrated the therapeutic efficacy of oral Alvameline treatment in reducing inflammation in an acute allergic airway disease murine model (Secor et al., 2007).
5. Potential in Neurological Disorders
Alvameline may have potential applications in neurological disorders. A study by Carvalho et al. (2014) explored the effects of agomelatine, a drug structurally similar to Alvameline, in mdx dystrophic mice, revealing its potential in increasing muscle strength and reducing the expression of inflammatory cytokines. This suggests possible implications for muscular dystrophy treatment (Carvalho et al., 2014)
Mecanismo De Acción
Alvameline acts as a M1 receptor agonist and M2/M3 receptor antagonist . This means it can bind to and activate M1 receptors, while blocking the action of natural ligands at M2 and M3 receptors. This dual action was hoped to be beneficial in the treatment of Alzheimer’s disease, but clinical trials did not yield positive results .
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOMKCRCIRYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152748 | |
| Record name | Alvameline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120241-31-8 | |
| Record name | Alvameline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120241-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvameline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvameline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVAMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)
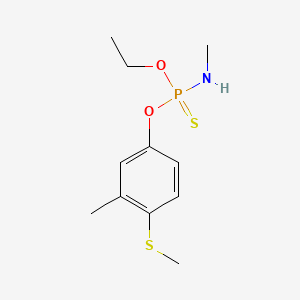

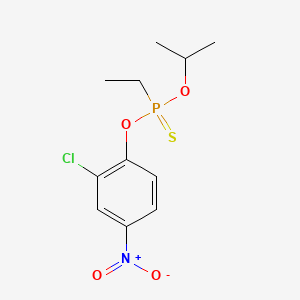
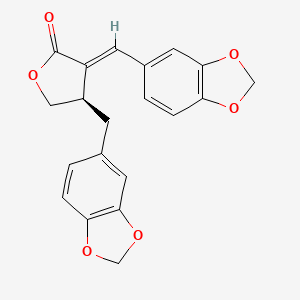

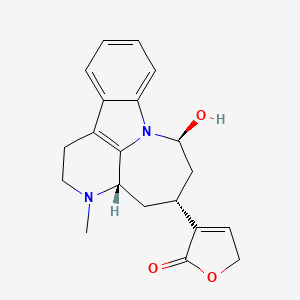

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)

